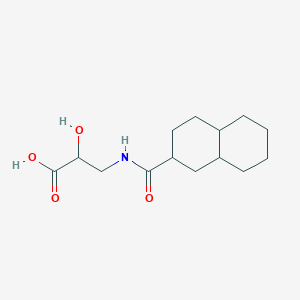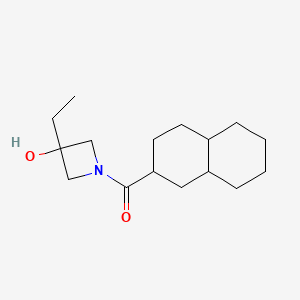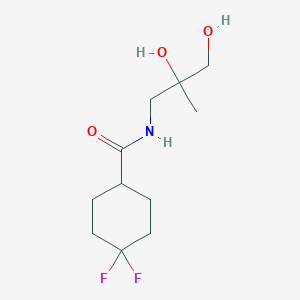![molecular formula C16H21NO3 B7627659 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7627659.png)
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid, also known as Ro 60-0175, is a selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is a protein that regulates the levels of glycine in the brain, an important neurotransmitter involved in various physiological processes. Ro 60-0175 has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Mechanism of Action
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 selectively inhibits GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 increases the levels of glycine in the brain, which can enhance the function of N-methyl-D-aspartate (NMDA) receptors, a type of glutamate receptor involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 has been shown to have several biochemical and physiological effects, including an increase in glycine levels in the brain, enhanced NMDA receptor function, and improved cognitive function. Additionally, 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 has several advantages for lab experiments, including its selectivity for GlyT1, its ability to increase glycine levels in the brain, and its potential therapeutic applications in neurological and psychiatric disorders. However, 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and efficacy in humans.
Future Directions
There are several future directions for the study of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175, including:
1. Further studies to determine the optimal dosage and efficacy of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 in humans.
2. Development of new GlyT1 inhibitors with improved selectivity and reduced toxicity.
3. Investigation of the potential applications of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 in other neurological and psychiatric disorders.
4. Studies to determine the long-term effects of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 on cognitive function and brain function.
5. Investigation of the potential use of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 in combination with other drugs for the treatment of neurological and psychiatric disorders.
Conclusion:
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 is a selective inhibitor of GlyT1 with potential therapeutic applications in neurological and psychiatric disorders. Its ability to increase glycine levels in the brain and enhance NMDA receptor function make it a promising candidate for the treatment of schizophrenia, Alzheimer's disease, and other disorders. However, further studies are needed to determine its optimal dosage and efficacy in humans, as well as its potential toxicity and long-term effects.
Synthesis Methods
The synthesis of 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 involves several steps, starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 2-methyl-3-nitrobenzoic acid with a tert-butoxycarbonyl (Boc) group. The resulting compound is then subjected to a Grignard reaction with 2-methylpropylmagnesium bromide, followed by reduction of the nitro group with iron powder. The resulting amine is then protected with a 2-methyl-1-benzofuran-3-ylmethyl (Bom) group, and the Boc group is removed with trifluoroacetic acid. The final step involves the deprotection of the Bom group with boron tribromide to yield 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175.
Scientific Research Applications
2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. The selective inhibition of GlyT1 by 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 leads to an increase in glycine levels in the brain, which has been shown to improve cognitive function and reduce negative symptoms in patients with schizophrenia. Additionally, 2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid 60-0175 has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-[(2-methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)8-17(10-16(18)19)9-14-12(3)20-15-7-5-4-6-13(14)15/h4-7,11H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSNDKRXEWCQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CN(CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)
![2-[2-(Isoquinolin-1-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7627603.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)


![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)